molecular formula C23H24FN5O4 B15136690 (+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate

(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate

Cat. No.: B15136690
M. Wt: 453.5 g/mol
InChI Key: ABFKLHVMHUGOBS-PIGZYNQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-GNE-6893 is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique stereochemistry and potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-GNE-6893 involves multiple steps, starting from commercially available starting materials. One of the key steps includes the formation of the pyrrolidine ring, which is achieved through a series of cyclization reactions. The stereochemistry of the compound is controlled using chiral catalysts and specific reaction conditions to ensure the desired (3S,4R) configuration .

Industrial Production Methods: Industrial production of (3S,4R)-GNE-6893 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to isolate the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-GNE-6893 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3S,4R)-GNE-6893 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,4R)-GNE-6893 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in inflammatory processes, thereby reducing inflammation and modulating immune responses. The exact molecular targets and pathways may vary depending on the specific application and disease being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[(3S,4R)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C23H24FN5O4/c1-11-9-31-10-17(11)33-23(30)29-18-6-13-5-14(19(24)20(25)16(13)8-27-18)15-7-28-22-21(12(15)2)26-3-4-32-22/h5-8,11,17,26H,3-4,9-10,25H2,1-2H3,(H,27,29,30)/t11-,17-/m1/s1

InChI Key

ABFKLHVMHUGOBS-PIGZYNQJSA-N

Isomeric SMILES

C[C@@H]1COC[C@H]1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Canonical SMILES

CC1COCC1OC(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5

Origin of Product

United States

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